![molecular formula C15H14O2S B13998531 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 89654-30-8](/img/structure/B13998531.png)
[2-(Benzenesulfonyl)cyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzenesulfonyl)cyclopropyl]benzene: is an organic compound with the molecular formula C15H14O2S It is characterized by a cyclopropyl group attached to a benzenesulfonyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Cyclopropylbenzene} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzenesulfonyl)cyclopropyl]benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
Catalysis: [2-(Benzenesulfonyl)cyclopropyl]benzene is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- [2-(Phenylsulfonyl)cyclopropyl]benzene
- [2-(Methylsulfonyl)cyclopropyl]benzene
- [2-(Ethylsulfonyl)cyclopropyl]benzene
Comparison:
- Structural Differences: While these compounds share a common sulfonyl group attached to a cyclopropyl ring, the substituents on the sulfonyl group (phenyl, methyl, ethyl) differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different substituents affects the reactivity of the compounds in various chemical reactions. For example, [2-(Phenylsulfonyl)cyclopropyl]benzene may exhibit different electrophilic substitution patterns compared to [2-(Methylsulfonyl)cyclopropyl]benzene.
- Applications: The unique structural features of [2-(Benzenesulfonyl)cyclopropyl]benzene make it particularly suitable for specific applications in catalysis and material science, distinguishing it from its analogs.
Properties
CAS No. |
89654-30-8 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


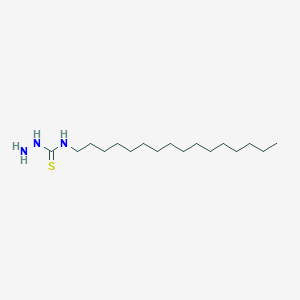
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
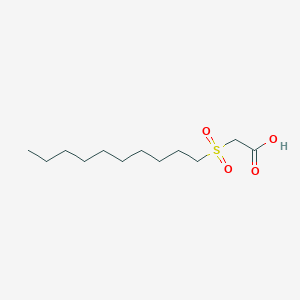
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
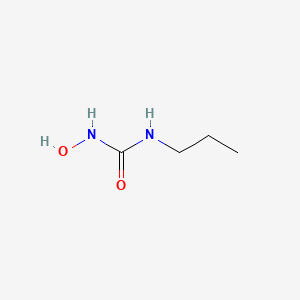
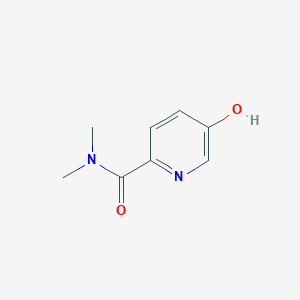
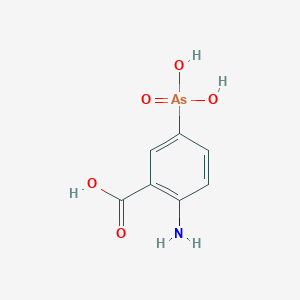
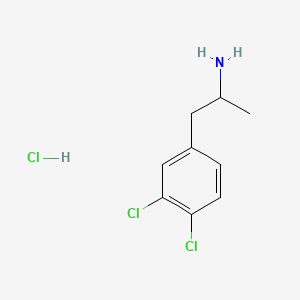
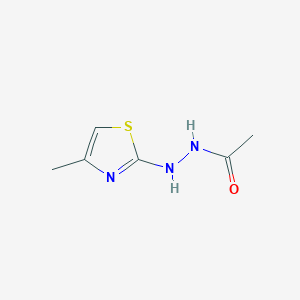

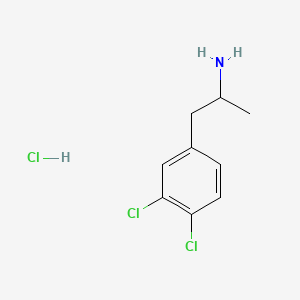

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
